
(6-Amino-2-chloro-3-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-2-chloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-2-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include substituted phenols, amines, and various derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(6-Amino-2-chloro-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Amino-2-chloro-3-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The hydroxymethyl group may also participate in forming covalent bonds with target molecules, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Amino-3-chloro-2-fluorophenyl)boronic acid
- (6-Amino-2-chloro-3-fluorophenyl)acetic acid
- (6-Amino-2-chloro-3-fluorophenyl)ethanol
Uniqueness
(6-Amino-2-chloro-3-fluorophenyl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7ClFNO |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
(6-amino-2-chloro-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3,10H2 |
Clé InChI |
VOZGFEXJIXPYDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)CO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


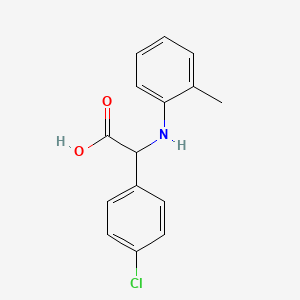
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

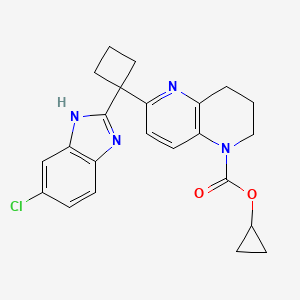
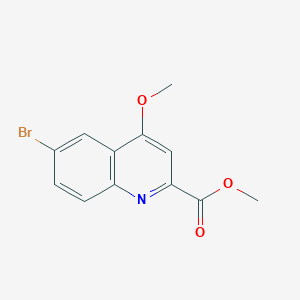

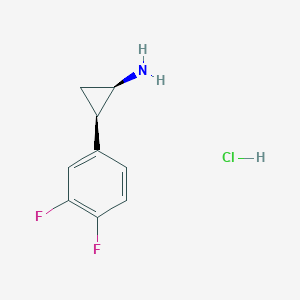
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)
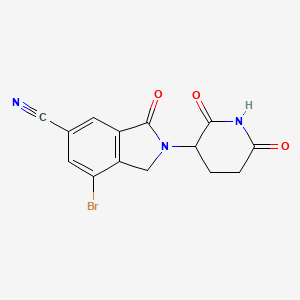
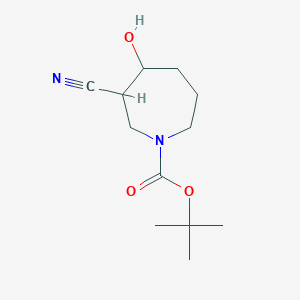
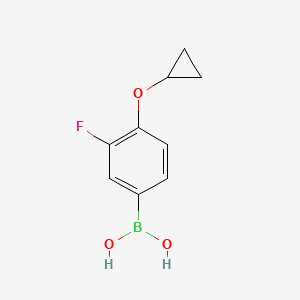
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
